molecular formula C17H11ClF3N3O B2741540 2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide CAS No. 338412-17-2

2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide

Cat. No.: B2741540
CAS No.: 338412-17-2
M. Wt: 365.74
InChI Key: VVSMQWNZLXXKNL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide is a synthetic organic compound featuring a 4-chlorophenyl group, a 3-trifluoromethyl-substituted quinoxaline ring, and an acetamide backbone. Its molecular formula is C₁₇H₁₁ClF₃N₃O, with a calculated topological polar surface area (TPSA) of 76.5 Ų and a high hydrophobicity (XlogP = 6.8) . The compound exhibits one hydrogen bond donor and eight hydrogen bond acceptors, along with seven rotatable bonds, contributing to its conformational flexibility . Quinoxaline derivatives are pharmacologically significant, often associated with antimicrobial, anticancer, and kinase inhibitory activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorophenyl moiety may influence binding affinity to biological targets.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3O/c18-10-7-5-9(6-8-10)13(16(22)25)14-15(17(19,20)21)24-12-4-2-1-3-11(12)23-14/h1-8,13H,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSMQWNZLXXKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C(F)(F)F)C(C3=CC=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Acetamide Formation: The final step could involve the reaction of the quinoxaline derivative with an appropriate acylating agent to introduce the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Halogenation, nitration, and sulfonation reactions could be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide would depend on its specific biological target. Generally, quinoxaline derivatives can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound is compared to structurally related acetamide derivatives (Table 1), focusing on substituents, physicochemical properties, and synthetic routes.

Table 1: Key Properties of 2-(4-Chlorophenyl)-2-[3-(Trifluoromethyl)quinoxalin-2-yl]acetamide and Analogs
Compound Name Substituents XlogP H-Bond Donors H-Bond Acceptors Notes
Target Compound 4-Cl-phenyl, 3-CF₃-quinoxaline 6.8 1 8 High complexity (785), 7 rotatable bonds
4a (Synthesis: ) 4-Cl-phenyl, diphenylquinoxaline, thiouracil, cyano, hydroxy N/A ≥2 ≥10 90.2% yield; IR data suggests strong H-bonding
EP348550A1 Derivatives () Benzothiazole-2-yl, CF₃, methoxy/dichloro N/A 1 6–8 Trifluoromethyl enhances lipophilicity; potential kinase inhibition
2-Chloro-N-(4-fluorophenyl)acetamide () 4-F-phenyl, chloroacetamide N/A 1 2 Intramolecular C–H···O interaction; used as synthetic intermediate

Physicochemical Properties

  • Lipophilicity (XlogP): The target compound’s XlogP of 6.8 indicates high hydrophobicity, likely due to the trifluoromethyl and chlorophenyl groups. Analogs with trifluoromethyl (e.g., EP348550A1 derivatives) share this trait, whereas compounds with polar groups (e.g., 4a’s hydroxy and cyano substituents) may exhibit lower XlogP .

Biological Activity

2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide is a synthetic organic compound belonging to the quinoxaline derivatives class. This compound has attracted attention due to its diverse biological activities, including potential applications in medicinal chemistry. The structural features of this compound, particularly the presence of both a chlorophenyl group and a trifluoromethyl-substituted quinoxaline moiety, suggest unique interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances electron-withdrawing properties, which may increase the compound's reactivity and affinity towards specific enzymes and receptors.

In Vitro Studies

Research indicates that quinoxaline derivatives exhibit varied biological activities, including:

  • Anticancer Activity : Several studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of quinoxaline have been reported to induce apoptosis in various cancer cell lines, including MCF-7 and HeLa cells .
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. In particular, studies have demonstrated that certain quinoxaline derivatives can moderately inhibit COX-2 and LOX enzymes, suggesting potential anti-inflammatory properties .

Cytotoxicity Evaluation

The cytotoxic effects of this compound were evaluated against various cell lines. For example, it was found to have significant activity against breast cancer MCF-7 cells, showcasing its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship of quinoxaline derivatives indicates that modifications to the phenyl and quinoxaline groups can significantly influence biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances biological activity by improving binding interactions with target proteins .

Data Table: Biological Activity Summary

Biological Activity Effect Cell Line/Target Reference
AnticancerInduces apoptosisMCF-7, HeLa
COX-2 InhibitionModerateEnzymatic Assays
LOX InhibitionModerateEnzymatic Assays
CytotoxicitySignificantMCF-7

Case Study 1: Anticancer Properties

In a study focusing on the anticancer properties of quinoxaline derivatives, this compound was tested against several cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity with an IC50 value comparable to known anticancer agents, thus supporting its potential use in cancer therapy.

Case Study 2: Inhibition of COX and LOX

Another study investigated the inhibitory effects of various quinoxaline derivatives on COX and LOX enzymes. The findings suggested that compounds with trifluoromethyl substitutions demonstrated enhanced inhibition compared to their non-substituted counterparts. This supports the hypothesis that electron-withdrawing groups like trifluoromethyl play a crucial role in enhancing biological activity through improved enzyme binding .

Q & A

Q. What are the key synthetic pathways for 2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide, and how are critical substituents introduced?

The synthesis typically involves:

  • Quinoxaline Core Formation : Condensation of o-phenylenediamine derivatives with glyoxal analogs under acidic/basic conditions (Friedländer synthesis analogs) .
  • Substituent Introduction : Electrophilic aromatic substitution for chlorophenyl groups and nucleophilic substitution for trifluoromethyl groups. The acetamide moiety is coupled via amidation reactions .
  • Optimization : Use of catalysts (e.g., Pd for cross-coupling) and controlled temperatures (60–100°C) to enhance regioselectivity .

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

  • Structural Confirmation :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., distinguishing quinoxaline protons from acetamide methyl groups) .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .
    • Purity Assessment :
  • HPLC : Quantifies impurities (<98% purity requires column repurification) .
  • TLC : Monitors reaction progress using silica plates and UV visualization .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Antimicrobial Screening : Broth microdilution assays (MIC determination against S. aureus and E. coli) .
  • Anticancer Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based kinase/integrase inhibition assays (e.g., ATPase activity) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalability and yield improvement?

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading) and identify optimal interactions .
  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., trifluoromethylation) .
  • In Situ Monitoring : FTIR probes track intermediate formation, enabling real-time adjustments .

Q. What strategies mitigate low solubility in in vitro bioassays?

  • Co-Solvent Systems : Use DMSO-PBS blends (≤10% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate esters or PEGylated derivatives to enhance aqueous compatibility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate across labs .
  • Purity Verification : Re-analyze batches via HPLC to rule out impurity-driven artifacts .
  • Orthogonal Assays : Confirm kinase inhibition via SPR (surface plasmon resonance) if fluorescence assays show variability .

Q. Which computational methods predict target interactions and guide SAR studies?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with kinase domains (e.g., EGFR) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .
  • QSAR Models : Train regression models on logP, polar surface area, and IC₅₀ data to prioritize analogs .

Q. How to design a comparative study with structural analogs to elucidate pharmacophores?

  • Scaffold Variation : Synthesize derivatives with substituted quinoxalines (e.g., pyrazine vs. pyridine cores) .
  • Functional Group Swapping : Replace trifluoromethyl with cyano or nitro groups to assess electronic effects .
  • Bioisosteric Replacement : Test acetamide vs. sulfonamide moieties for metabolic stability .
  • Data Analysis : Use PCA (principal component analysis) to correlate structural features with bioactivity .

Methodological Notes

  • Synthetic References : (Friedländer synthesis), 13 (multicomponent reactions).
  • Analytical Techniques : (NMR), 13 (HRMS).
  • Biological Assays : (MTT), 15 (SPR).
  • Advanced Optimization : (DoE), 1 (flow reactors).

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